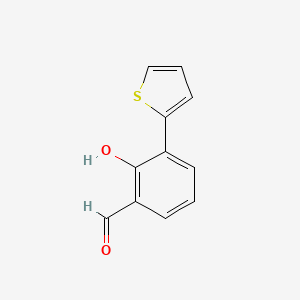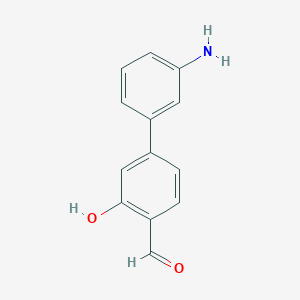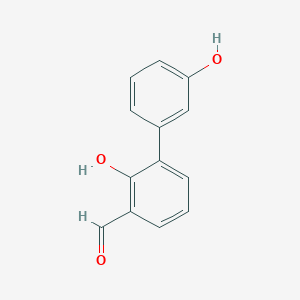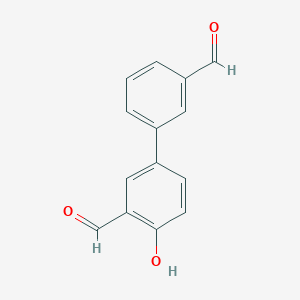
6-(4-Cyanophenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
6-(4-Cyanophenyl)-2-formylphenol, 95% (6-4CFP95) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of phenol, and is composed of a phenyl ring attached to a formyl group and a cyano group. 6-4CFP95 is a white crystalline solid with a melting point of 176-177°C and a boiling point of 253-254°C. It is soluble in water, methanol, and ethanol, and insoluble in acetone and ethyl acetate. 6-4CFP95 is used primarily as a reagent in organic synthesis and has been shown to be a useful tool in the study of the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
6-(4-Cyanophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of the biochemical and physiological effects of various compounds, and the development of new drugs. 6-(4-Cyanophenyl)-2-formylphenol, 95% has also been used as a reagent in the synthesis of various compounds, including drugs, fragrances, and dyes. In addition, 6-(4-Cyanophenyl)-2-formylphenol, 95% has been used as a catalyst in organic reactions, and as a fluorescent dye in the detection of certain compounds.
Mécanisme D'action
The mechanism of action of 6-(4-Cyanophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the cyano group in 6-(4-Cyanophenyl)-2-formylphenol, 95% is responsible for its ability to act as a catalyst in organic reactions. The cyano group is believed to act as a Lewis acid, allowing it to form a complex with the substrate and facilitate the reaction. In addition, the formyl group in 6-(4-Cyanophenyl)-2-formylphenol, 95% is believed to play a role in the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Cyanophenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to be a useful tool in the study of the biochemical and physiological effects of various compounds. In particular, 6-(4-Cyanophenyl)-2-formylphenol, 95% has been used to study the effects of certain compounds on the metabolism of cells. Additionally, 6-(4-Cyanophenyl)-2-formylphenol, 95% has been used to study the effects of certain compounds on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-(4-Cyanophenyl)-2-formylphenol, 95% in laboratory experiments is its ability to act as a catalyst in organic reactions. This makes it an ideal reagent for the synthesis of various compounds. Additionally, 6-(4-Cyanophenyl)-2-formylphenol, 95% is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are some limitations to using 6-(4-Cyanophenyl)-2-formylphenol, 95% in laboratory experiments. For example, 6-(4-Cyanophenyl)-2-formylphenol, 95% is not very soluble in water and is therefore not suitable for use in aqueous solutions. In addition, 6-(4-Cyanophenyl)-2-formylphenol, 95% can be toxic in high concentrations and should be handled with care.
Orientations Futures
In the future, 6-(4-Cyanophenyl)-2-formylphenol, 95% could be used in a variety of applications, including the development of new drugs, the study of the biochemical and physiological effects of various compounds, and the synthesis of other compounds. Additionally, 6-(4-Cyanophenyl)-2-formylphenol, 95% could be used as a fluorescent dye in the detection of certain compounds, or as a catalyst in organic reactions. Furthermore, the use of 6-(4-Cyanophenyl)-2-formylphenol, 95% in the synthesis of other compounds could lead to the development of new drugs that are more effective and have fewer side effects. Finally, 6-(4-Cyanophenyl)-2-formylphenol, 95% could be used to study the effects of certain compounds on the expression of certain genes, allowing for the development of therapies that are tailored to individual patients.
Méthodes De Synthèse
6-(4-Cyanophenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the condensation of 4-cyanophenol and formaldehyde in the presence of a base, such as sodium hydroxide, to form 6-(4-Cyanophenyl)-2-formylphenol, 95%. The second step involves the purification of the resulting product by crystallization. The yield of 6-(4-Cyanophenyl)-2-formylphenol, 95% from this process is typically around 95%.
Propriétés
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLRJCUYKRFSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C#N)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685045 | |
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyanophenyl)-2-formylphenol | |
CAS RN |
769971-98-4 | |
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















